molecular formula C10H13BrO B1279315 5-Bromo-2-tert-butylphenol CAS No. 30715-50-5

5-Bromo-2-tert-butylphenol

Cat. No.: B1279315
CAS No.: 30715-50-5
M. Wt: 229.11 g/mol
InChI Key: WVASYFONLONAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-tert-butylphenol: is an organic compound with the molecular formula C10H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 2nd position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-tert-butylphenol typically involves the bromination of 2-tert-butylphenol. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures (0°C) to control the reactivity and selectivity of the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the careful addition of bromine to a solution of 2-tert-butylphenol in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like zinc dust in acidic conditions.

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 2-tert-butylphenol.

Scientific Research Applications

Chemistry: 5-Bromo-2-tert-butylphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It can be used as a model compound to investigate the interactions of brominated phenols with enzymes and other biomolecules .

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may possess antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It can also be used as a stabilizer or additive in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-tert-butylphenol involves its interaction with specific molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions with other molecules. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-4-tert-butylphenol
  • 4-Bromo-2,6-di-tert-butylphenol
  • 2,6-Di-tert-butylphenol

Comparison: 5-Bromo-2-tert-butylphenol is unique due to the specific positioning of the bromine and tert-butyl groups on the phenol ring This positioning influences its chemical reactivity and physical propertiesSimilarly, 4-Bromo-2,6-di-tert-butylphenol has additional tert-butyl groups, which can further alter its properties and uses .

Properties

IUPAC Name

5-bromo-2-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVASYFONLONAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438236
Record name 5-BROMO-2-TERT-BUTYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30715-50-5
Record name 5-BROMO-2-TERT-BUTYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 29.46 g (170.3 mmol) of 3-bromophenol (distilled) and 16.41 g (20.9 ml, 221.3 mmol) of t-butanol in 100 ml of carbon tetrachloride was added 20 ml of conc. sulfuric acid. The clear, colorless solution turned a dark magenta color and became hot. The solution was cooled in water (ambient temperature) and allowed to stir at room temperature for 84 hours. The reaction mixture was neutralized with sat. NaHCO3 solution (pH ~7.0), partitioned between 300 ml of water and 500 ml of dichloromethane, and the organic and aqueous layers were separated. The aqueous phase was washed with 2×500 ml-portions of dichloromethane. All organic phases were combined, washed with 400 ml of brine solution, dried over MgSO4, filtered and concentrated in vacuo to a purple oil. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) followed by kugelrohr distillation (85-95° C., 2 mm Hg) yielded the title compound as a clear, slightly yellow oil.
Quantity
29.46 g
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 29.5 g (170.3 mmol) of 3-bromophenol in 100 mL of carbon tetrachloride (under a blanket of argon) was added 16.4 g (221.3 mmol) of 2-methyl-2-propanol followed by 20 mL of conc. sulfuric acid. The reaction mixture was allowed to stir at ambient temperature for 3.5 days. The clear, colorless solution turned pink and eventually turned purple in color. The reaction mixture was neutralized with sat. NaHCO3 (aq.) solution and then extracted between water and dichloromethane. The layers were separated and the aqueous phase was washed with dichloromethane. The organic phases were combined and washed with brine, dried over MgSO4, filtered and concentrated in vacuo to a purple oil. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) followed by kugelrohr distillation (85-95° C., 2 mm Hg) gave the title compound as a clear, slightly yellow oil.
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.